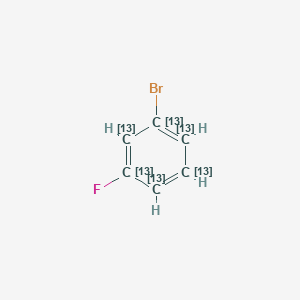
Fenthoxon (S-Methyl-d3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fenthoxon (S-Methyl-d3) is a deuterated analog of fenthion oxon, an organophosphorus compound. The deuterium substitution in the S-methyl group enhances its stability and allows for its use in various scientific applications, particularly in isotope dilution mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fenthoxon (S-Methyl-d3) typically involves the reaction of sodium sulfonate with D3-p-toluenesulfonyl methyl ester in an organic solvent at room temperature for 2-10 hours . This method is efficient, yielding a stable product with high reaction activity and minimal side reactions.
Industrial Production Methods
Industrial production of Fenthoxon (S-Methyl-d3) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial to maintain the deuterium labeling.
Chemical Reactions Analysis
Types of Reactions
Fenthoxon (S-Methyl-d3) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Fenthoxon (S-Methyl-d3) is widely used in scientific research due to its stability and deuterium labeling. Its applications include:
Chemistry: Used as a reagent in isotope dilution mass spectrometry for quantitative analysis of pesticides.
Biology: Employed in studies involving enzyme inhibition and metabolic pathways.
Medicine: Used in drug development and pharmacokinetic studies to track metabolic processes.
Industry: Applied in the development of stable isotopic standards for quality control and regulatory compliance.
Mechanism of Action
Fenthoxon (S-Methyl-d3) exerts its effects through its interaction with enzymes and other molecular targets. The deuterium substitution enhances its stability and allows for precise tracking in metabolic studies. The compound acts as an inhibitor of certain enzymes, affecting metabolic pathways and providing insights into enzyme function and regulation.
Comparison with Similar Compounds
Similar Compounds
Fenthion oxon: The non-deuterated analog of Fenthoxon (S-Methyl-d3).
Fenthion oxon sulfone (S-Methyl-d3): Another deuterated analog with a sulfone group.
Metribuzin (S-Methyl-d3): A deuterated analog used in similar applications.
Uniqueness
Fenthoxon (S-Methyl-d3) is unique due to its specific deuterium labeling, which enhances its stability and allows for precise analytical applications. Its ability to undergo various chemical reactions under mild conditions makes it a versatile reagent in scientific research.
Properties
Molecular Formula |
C10H15O4PS |
|---|---|
Molecular Weight |
265.28 g/mol |
IUPAC Name |
dimethyl [3-methyl-4-(trideuteriomethylsulfanyl)phenyl] phosphate |
InChI |
InChI=1S/C10H15O4PS/c1-8-7-9(5-6-10(8)16-4)14-15(11,12-2)13-3/h5-7H,1-4H3/i4D3 |
InChI Key |
ZNRZGJAHNMGWQN-GKOSEXJESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])SC1=C(C=C(C=C1)OP(=O)(OC)OC)C |
Canonical SMILES |
CC1=C(C=CC(=C1)OP(=O)(OC)OC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


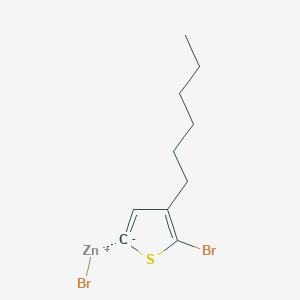
![2,2-bis[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]butyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12055661.png)
butanoic acid](/img/structure/B12055665.png)

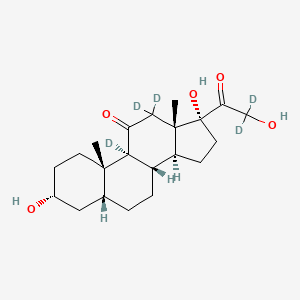
![Triphenyl-[[4-[4-(triphenylphosphaniumylmethyl)phenyl]phenyl]methyl]phosphonium dichloride](/img/structure/B12055671.png)
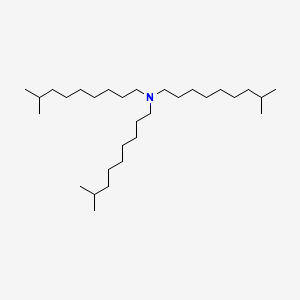
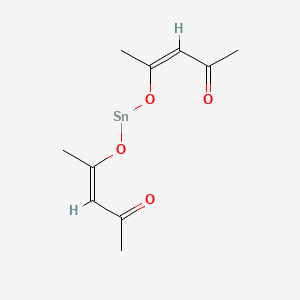

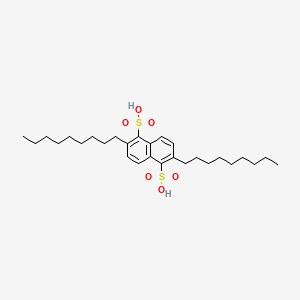
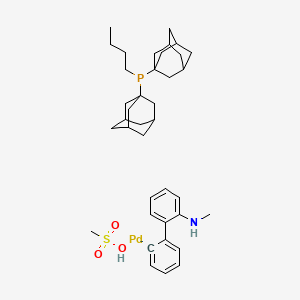
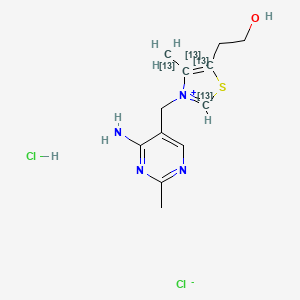
![13-[2-[2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)phenoxy]phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12055713.png)
